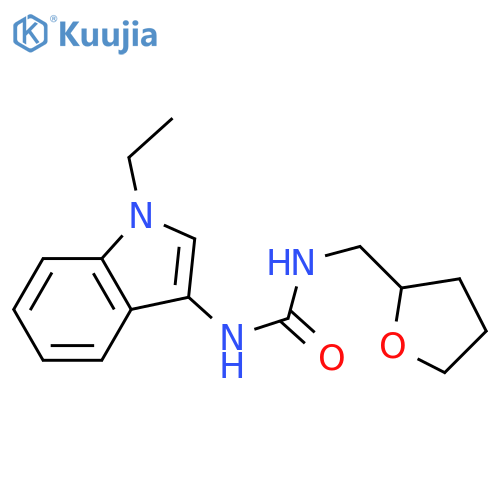Cas no 899753-78-7 (3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

899753-78-7 structure
商品名:3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea
CAS番号:899753-78-7
MF:C16H21N3O2
メガワット:287.356843709946
CID:5497415
3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea 化学的及び物理的性質
名前と識別子
-
- 1-(1-ethylindol-3-yl)-3-(oxolan-2-ylmethyl)urea
- 3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea
-
- インチ: 1S/C16H21N3O2/c1-2-19-11-14(13-7-3-4-8-15(13)19)18-16(20)17-10-12-6-5-9-21-12/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H2,17,18,20)
- InChIKey: RVEGUSSNBNORKS-UHFFFAOYSA-N
- ほほえんだ: N(C1C2=C(N(CC)C=1)C=CC=C2)C(NCC1CCCO1)=O
3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2740-0524-20mg |
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea |
899753-78-7 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
| Life Chemicals | F2740-0524-30mg |
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea |
899753-78-7 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
| Life Chemicals | F2740-0524-40mg |
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea |
899753-78-7 | 90%+ | 40mg |
$210.0 | 2023-05-16 | |
| Life Chemicals | F2740-0524-2mg |
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea |
899753-78-7 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
| Life Chemicals | F2740-0524-4mg |
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea |
899753-78-7 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2740-0524-15mg |
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea |
899753-78-7 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
| Life Chemicals | F2740-0524-2μmol |
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea |
899753-78-7 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
| Life Chemicals | F2740-0524-10μmol |
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea |
899753-78-7 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2740-0524-20μmol |
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea |
899753-78-7 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
| Life Chemicals | F2740-0524-5mg |
3-(1-ethyl-1H-indol-3-yl)-1-[(oxolan-2-yl)methyl]urea |
899753-78-7 | 90%+ | 5mg |
$103.5 | 2023-05-16 |
3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea 関連文献
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
899753-78-7 (3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea) 関連製品
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
